REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH:11]1[C:16]2[C:17]([O:19][C:20](=[O:21])[C:15]=2[CH:14]=[C:13]2[C:22]([O:24][C:25](=[O:26])[C:12]=12)=O)=O>CC(N(C)C)=O>[CH:9]1[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]([N:7]2[C:25](=[O:26])[C:12]3[C:13](=[CH:14][C:15]4[C:20](=[O:21])[N:7]([C:6]5[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=5)[C:17](=[O:19])[C:16]=4[CH:11]=3)[C:22]2=[O:24])[CH:8]=1
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Name
|
|
Quantity
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27.6 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(N)C=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
108 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A precipitate separated in about one minute
|
Duration
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1 min
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
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Details
|
The solid product was washed with benzene
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Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |